BMS-1001

Descripción general

Descripción

BMS-1001 es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína 1 de muerte celular programada (PD-1) y su ligando, el ligando 1 de muerte celular programada (PD-L1). Esta interacción es una vía crucial de control inmunitario que los tumores explotan para evadir el sistema inmunitario. Al inhibir esta interacción, this compound puede restaurar potencialmente la capacidad del sistema inmunitario para reconocer y atacar las células cancerosas .

Mecanismo De Acción

BMS-1001 ejerce sus efectos uniéndose a PD-L1 y evitando su interacción con PD-1. Este bloqueo restaura la actividad de las células T, que luego pueden reconocer y atacar las células cancerosas. Los objetivos moleculares involucrados incluyen el receptor PD-1 en las células T y el ligando PD-L1 en las células tumorales. La vía implica la inhibición de la interacción PD-1 / PD-L1, lo que lleva a la activación de las respuestas inmunitarias mediadas por células T .

Análisis Bioquímico

Biochemical Properties

BMS-1001 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The crystal structure of this compound indicates that it forms a deep hydrophobic pocket, which may be responsible for its increased potency .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BMS-1001 se sintetiza mediante un proceso de síntesis orgánica de múltiples pasos. La síntesis implica la formación de varios intermediarios clave, que luego se acoplan para formar el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar que las transformaciones químicas deseadas se produzcan de manera eficiente .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para acomodar cantidades más grandes. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-1001 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación específica, pero a menudo implican temperaturas, presiones y niveles de pH controlados .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

BMS-1001 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la interacción PD-1 / PD-L1 y desarrollar nuevos inhibidores.

Biología: Se emplea en ensayos celulares para investigar el papel de PD-1 / PD-L1 en la regulación inmunitaria.

Medicina: Se explora como un posible agente terapéutico para la inmunoterapia contra el cáncer.

Comparación Con Compuestos Similares

Compuestos Similares

BMS-1166: Otro inhibidor de molécula pequeña de la interacción PD-1 / PD-L1 con una potencia y un mecanismo de acción similares.

Incyte-001: Un inhibidor de molécula pequeña con una estructura química diferente pero una actividad biológica similar.

Incyte-011: Otro inhibidor de PD-1 / PD-L1 con características estructurales y propiedades biológicas distintas.

Singularidad

BMS-1001 es único debido a su alta potencia y baja toxicidad en comparación con otros inhibidores. Ha demostrado una actividad de unión superior a PD-L1 y restaura eficazmente la función de las células T con efectos secundarios mínimos. Su estructura química también permite una mejor estabilidad metabólica y biodisponibilidad oral .

Propiedades

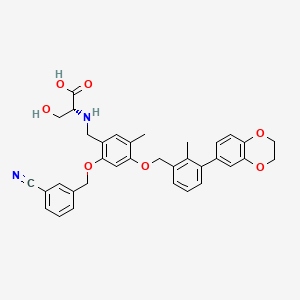

IUPAC Name |

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNXGZKSIKQKAH-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BMS-1001 interact with its target and what are the downstream effects?

A: this compound directly binds to human PD-L1, effectively blocking its interaction with PD-1. [, , ] This inhibition prevents the PD-1/PD-L1 pathway from suppressing T-cell activation, allowing T cells to recognize and attack cancer cells more effectively. [, ] Specifically, this compound has been shown to alleviate the inhibitory effect of both soluble and cell surface-associated PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. []

Q2: What is unique about this compound's mechanism of action compared to other PD-L1 inhibitors?

A: Research suggests that this compound, alongside another BMS compound (BMS-1166), induces dimerization of PD-L1 upon binding. [] Molecular dynamics simulations reveal that a single this compound molecule initially binds to one PD-L1 monomer, subsequently facilitating the recruitment and binding of a second PD-L1 monomer. This dimerization process appears crucial for the antagonistic activity of this compound against PD-L1. []

Q3: How does the structure of this compound contribute to its potency?

A: X-ray crystallography studies of this compound complexed with PD-L1 provide insights into its molecular interactions. [] While specific structural features responsible for increased potency compared to earlier molecules haven't been explicitly described in the provided abstracts, these studies are crucial for understanding the structure-activity relationship and guiding further optimization. []

Q4: What is the current status of this compound in terms of clinical development?

A: Although this compound demonstrates promising in vitro activity, including sub-micromolar EC50 values for blocking the PD-1/PD-L1 interaction, [] it's crucial to note that further research and development are necessary before clinical trials can be initiated. Optimization of the compound's structure is crucial to enhance its activity and advance it towards therapeutic applications. []

Q5: What are the potential advantages of small molecule inhibitors like this compound over existing antibody-based therapies targeting PD-1/PD-L1?

A: While antibody therapies have shown remarkable success in targeting the PD-1/PD-L1 pathway, small molecule inhibitors like this compound offer potential benefits such as oral bioavailability, improved tissue penetration, and potentially lower production costs. [, ] These advantages could broaden the accessibility and feasibility of cancer immunotherapy in the future.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)

![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)

![2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile](/img/structure/B2905414.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905416.png)

![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)